

Introduction: The Strategic Role of 2-Methoxy-3,4-dimethylaniline

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Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylaniline

CAS No.: 67291-62-7

Cat. No.: B8726549

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In the landscape of rational drug design, the selection of highly specific aniline derivatives is critical for tuning the pharmacokinetics and target-binding affinity of active pharmaceutical ingredients (APIs). **2-Methoxy-3,4-dimethylaniline** (CAS: 67291-62-7), also referred to as 3,4-dimethyl-2-methoxyaniline, has emerged as a privileged building block[1]. Its unique substitution pattern—an electron-donating methoxy group flanked by an amine and a dimethylated phenyl ring—imparts specific steric and electronic properties that are highly sought after in the synthesis of antitumor piperazine derivatives[2], albicidin-based antibacterial agents[3], and anthracyclinone N-isosteres[1].

As a Senior Application Scientist, I approach this compound not merely as a raw material, but as a structural modulator. The ortho-methoxy group restricts the rotational degrees of freedom of the adjacent amine, locking downstream amides or thiocarbamates into bioactive conformations while simultaneously acting as a crucial hydrogen-bond acceptor in receptor pockets.

Physicochemical Profiling & Structural Causality

Understanding the quantitative properties of **2-Methoxy-3,4-dimethylaniline** is the first step in predicting its behavior in both synthetic reactors and biological systems. The lipophilicity (LogP) and topological polar surface area (TPSA) directly dictate its solubility profile and membrane permeability[1].

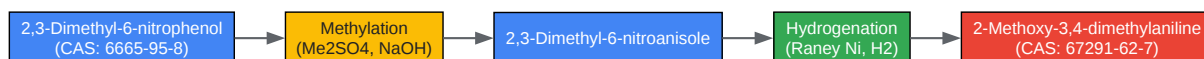
Table 1: Physicochemical and Structural Properties

Property	Value	Mechanistic Implication
CAS Number	67291-62-7	Standard identifier for regulatory and procurement tracking.
Molecular Formula	C9H13NO	Defines the mass balance for stoichiometric calculations.
Molecular Weight	151.208 g/mol	Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
LogP (Octanol/Water)	-2.3	Optimal lipophilicity for passive cellular diffusion, critical for intracellular targets.
Hydrogen Bond Donors	1 (Primary Amine)	Acts as a primary nucleophile for coupling reactions (e.g., with acyl chlorides).
Hydrogen Bond Acceptors	4	Enhances target-binding affinity via the methoxy oxygen and aromatic pi-system.
Rotatable Bonds	1	High structural rigidity, reducing entropic penalty upon target binding.

(Data synthesized from computational and literature profiles[1],[3])

Upstream Synthesis: Mechanistic Pathway & Protocol

The de novo synthesis of **2-methoxy-3,4-dimethylaniline** typically begins with 2,3-dimethyl-6-nitrophenol (CAS: 6665-95-8)[4]. The synthetic logic dictates that the phenolic hydroxyl must be methylated prior to the reduction of the nitro group. If the nitro group were reduced first, the resulting aminophenol would be highly susceptible to rapid oxidation and non-selective alkylation.



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Synthesis pathway of **2-Methoxy-3,4-dimethylaniline** from 2,3-dimethyl-6-nitrophenol.

Protocol 1: Step-by-Step Synthesis & Validation

This protocol is adapted from established sigmatropic rearrangement and dearomatization studies[5].

Step 1: Base-Catalyzed Methylation

- Charge a dry, round-bottom flask with 2.7 g of 2,3-dimethyl-6-nitrophenol.
- Add 1 g of 50% aqueous NaOH and 1 mL of methanol. Causality: The strong base deprotonates the phenol, generating a highly nucleophilic phenoxide ion.
- Cool the mixture to 10°C to control the exothermic reaction, then add 4 g of dimethyl sulfate (Me₂SO₄) and 1.2 g of toluene.
- Heat the mixture to 110-120°C for 1 hour.
- Quench with 5 mL of water, extract the organic layer with diethyl ether (Et₂O), and distill to isolate the intermediate 2,3-dimethyl-6-nitroanisole (b₉ 125-130°C).

Step 2: Catalytic Hydrogenation

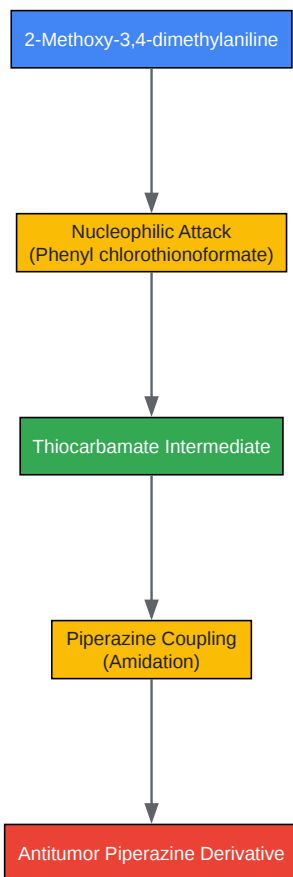
- Transfer the isolated ether (approx. 1.9 g) to a high-pressure hydrogenation reactor.
- Introduce Raney Nickel as the catalyst. Causality: Raney Ni is selected over Pd/C to prevent potential hydrogenolysis (cleavage) of the newly formed methoxy-aryl bond, ensuring exclusive reduction of the nitro group.
- Purge with H₂ and stir until hydrogen uptake ceases.
- Filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric) and distill the filtrate under reduced pressure to yield 1.2 g of **2-methoxy-3,4-dimethylaniline** (b_{0.5} 85-90°C)[5].

Self-Validating QC Step: Verify the product via ¹H-NMR. The disappearance of the highly deshielded aromatic protons adjacent to the nitro group and the appearance of a broad singlet integrating to 2H (NH₂) around 3.5-4.0 ppm confirms successful reduction.

Downstream Functionalization: Piperazine & Albicidin Derivatives

Once synthesized, **2-methoxy-3,4-dimethylaniline** serves as an elite nucleophile. Its most prominent application is in the generation of antitumor piperazine derivatives[2] and complex albicidin derivatives targeting mixed-lineage kinases (MLKs)[3].

In the development of antitumor agents, the aniline is often converted into a thiocarbamate. The thiocarbonyl moiety provides a unique electrostatic surface that enhances binding to the hydrophobic pockets of target kinases.



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Downstream workflow for synthesizing antitumor piperazine derivatives.

Protocol 2: Synthesis of Phenyl N-(4,5-dimethyl-2-methoxyphenyl)thiocarbamate

This methodology details the activation of the aniline for subsequent piperazine coupling[2],[6].

- **Substrate Dissolution:** Dissolve 4.50 g (0.03 mol) of 3,4-dimethyl-2-methoxyaniline in 100 mL of anhydrous methylene chloride (CH₂Cl₂). Causality: Anhydrous conditions are critical because the electrophile (phenyl chlorothionoformate) is highly susceptible to hydrolysis.
- **Electrophilic Addition:** Slowly add 5.16 g (0.03 mol) of phenyl chlorothionoformate dropwise via an addition funnel at 0°C.
- **Reaction Propagation:** Allow the mixture to warm to room temperature and stir for 2 hours. The nucleophilic primary amine attacks the thiocarbonyl carbon, displacing the chloride ion.
- **Quenching & Extraction:** Add 150 mL of deionized water to quench any unreacted electrophile. Separate the organic layer, extract the aqueous layer twice with CH₂Cl₂, and dry the combined organic phases over anhydrous Na₂SO₄.
- **Purification:** Concentrate under reduced pressure and purify via silica gel column chromatography to obtain the pure thiocarbamate (Yield: ~92%)[6].

Self-Validating QC Step: ¹H-NMR (500 MHz, CDCl₃) should show the retention of the methoxy singlet (~3.8 ppm) and the two methyl singlets (~2.1-2.3 ppm), alongside the introduction of new multiplet signals corresponding to the phenyl ring of the thiocarbamate[6].

Conclusion & Future Perspectives

2-Methoxy-3,4-dimethylaniline is far more than a simple aromatic amine; it is a meticulously designed scaffold that balances steric bulk, electronic density, and hydrogen-bonding capability. By understanding the causality behind its upstream synthesis (e.g., the necessity of Raney Nickel over harsher catalysts) and its downstream reactivity (forming rigid thiocarbamate linkers), drug development professionals can leverage this molecule to synthesize next-generation kinase inhibitors, albicidin antibiotics, and targeted antitumor therapeutics.

References

- Title: 2-amino-1-methoxy-5,6-dimethyl-3-nitrobenzene | 74783-59-8 - 摩熵化学 Source: Molaid URL:[[Link](#)]
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